molecular formula C8H15Cl2N5O2 B15057288 (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B15057288
M. Wt: 284.14 g/mol
InChI Key: CESMWINSBQFOSQ-QYCVXMPOSA-N
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Description

®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and pyrrolidine. The key steps may involve:

    Nitration: Introduction of the nitro group into the pyrazole ring.

    Alkylation: Addition of the methyl group to the pyrazole ring.

    Amidation: Formation of the pyrrolidin-3-amine structure.

    Salt Formation: Conversion to the dihydrochloride salt for stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

    Scalability: Adjustments to reaction conditions to allow for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.

Biology

In biological research, ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties would be of particular interest.

Industry

In the chemical industry, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-nitro-1H-pyrazole: A simpler pyrazole derivative with similar functional groups.

    Pyrrolidin-3-amine: A related compound with a similar pyrrolidine structure.

Uniqueness

®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-aminedihydrochloride is unique due to the combination of its pyrazole and pyrrolidine structures, which may confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C8H15Cl2N5O2

Molecular Weight

284.14 g/mol

IUPAC Name

(3R)-1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C8H13N5O2.2ClH/c1-11-8(7(4-10-11)13(14)15)12-3-2-6(9)5-12;;/h4,6H,2-3,5,9H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

CESMWINSBQFOSQ-QYCVXMPOSA-N

Isomeric SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CC[C@H](C2)N.Cl.Cl

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)N.Cl.Cl

Origin of Product

United States

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